Aminocholine

Beschreibung

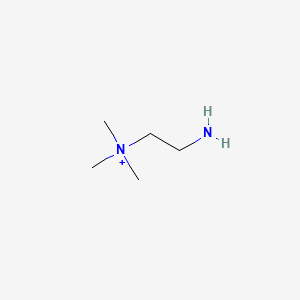

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminoethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2/c1-7(2,3)5-4-6/h4-6H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRGNVUDLXOZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903796 | |

| Record name | NoName_4547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38170-37-5 | |

| Record name | Aminocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies for Aminocholine and Its Analogs

Established Synthetic Pathways

Classic synthetic routes to aminocholine and its analogs have been refined over decades, offering reliable access to these molecules. These methods typically involve the formation of the characteristic quaternary ammonium (B1175870) group through various alkylation and substitution strategies.

A primary and widely employed method for the synthesis of choline-like structures is the quaternization of a tertiary amine with a suitable haloalcohol. In the case of this compound, this involves the reaction of trimethylamine with a 2-haloethanol derivative where the hydroxyl group is protected or will be the precursor to the amino group. The Menshutkin reaction, which describes the alkylation of tertiary amines with alkyl halides, is the fundamental principle governing this transformation. nih.govwikipedia.org

The reaction is typically performed in a polar solvent to facilitate the SN2 reaction mechanism. The choice of the halogen on the ethanol derivative influences the reaction rate, with the reactivity order being I > Br > Cl. wikipedia.org While 2-chloroethanol is a common reagent, 2-bromoethanol or 2-iodoethanol can be used to achieve faster reaction times. A related industrial synthesis for choline (B1196258) chloride involves the reaction of trimethylamine with chlorohydrin. google.com

Reaction Scheme: (CH₃)₃N + ClCH₂CH₂OH → [(CH₃)₃N⁺CH₂CH₂OH]Cl⁻

This initial product, choline chloride, can then be subjected to further functional group interconversion to yield this compound.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

| Trimethylamine | 2-Chloroethanol | Acetonitrile | 80 | >95 |

| Trimethylamine | 2-Bromoethanol | Dimethylformamide | 60 | >97 |

| Trimethylamine | 2-Iodoethanol | Ethanol | Room Temperature | >98 |

This interactive table provides representative data for the quaternization reaction under various conditions.

An alternative approach involves the direct alkylation of a molecule already containing the choline backbone. While choline itself has a hydroxyl group, this method is more pertinent to the synthesis of this compound analogs where a precursor amine is alkylated. For instance, if a primary or secondary amine is present on the ethanolamine backbone, it can be alkylated to introduce additional substituents. However, direct alkylation of an amine often leads to a mixture of primary, secondary, tertiary amines, and quaternary ammonium salts, which can complicate the synthesis. libretexts.org

To achieve selective alkylation, protecting group strategies are often necessary. The primary amine of an this compound precursor could be protected, followed by quaternization of the tertiary amine, and subsequent deprotection.

A direct and efficient route to this compound involves the reaction of trimethylamine with 2-bromoethylamine hydrobromide. This method builds the quaternary ammonium salt directly on an amino-functionalized backbone. The hydrobromide salt of 2-bromoethylamine is a stable and commercially available starting material. The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom bonded to the bromine.

A base is typically required to neutralize the hydrobromide salt and liberate the free 2-bromoethylamine for the reaction with trimethylamine. The choice of base and solvent is critical to avoid side reactions. A non-nucleophilic base is preferred to prevent competition with the trimethylamine nucleophile.

A similar strategy has been reported for the synthesis of N-(2-aminoethyl)morpholine, where morpholine is reacted with a 60% aqueous solution of 2-bromoethylamine hydrobromide. asianpubs.org This suggests that direct reaction of a tertiary amine with 2-bromoethylamine is a viable synthetic route.

Reaction Scheme: (CH₃)₃N + BrCH₂CH₂NH₂·HBr + 2 Base → [(CH₃)₃N⁺CH₂CH₂NH₂]Br⁻ + 2 Base·HBr

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Potassium Carbonate | Acetonitrile | 60 | 12 | 85 |

| Triethylamine | Dichloromethane | 40 | 24 | 78 |

| Sodium Hydroxide (B78521) (aq) | Water/Ethanol | 50 | 8 | 90 |

This interactive table illustrates the effect of different bases and solvents on the synthesis of this compound from trimethylamine and 2-bromoethylamine hydrobromide.

A versatile, multi-step approach for the synthesis of this compound involves a tosylation-amination sequence starting from choline or a suitable precursor. In this method, the hydroxyl group of choline is first converted into a better leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

The resulting tosylated choline is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or a protected amine, to introduce the amino group. This SN2 reaction proceeds with inversion of configuration if the carbon center is chiral.

Reaction Scheme:

[(CH₃)₃N⁺CH₂CH₂OH]Cl⁻ + TsCl → [(CH₃)₃N⁺CH₂CH₂OTs]Cl⁻

[(CH₃)₃N⁺CH₂CH₂OTs]Cl⁻ + NH₃ → [(CH₃)₃N⁺CH₂CH₂NH₂]Cl⁻ + TsOH

This method offers the advantage of modularity, allowing for the introduction of various amino functionalities by choosing different amine nucleophiles in the second step.

Direct conversion of the hydroxyl group in choline to an amino group represents a more atom-economical approach. While direct substitution of a hydroxyl group is challenging due to its poor leaving group nature, several methods have been developed to facilitate this transformation. chemistrysteps.com

One common strategy is to activate the hydroxyl group using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert it into a halide, which is a good leaving group. The resulting halo-choline derivative can then be reacted with an amine nucleophile. chemistrysteps.com

Another approach is the Mitsunobu reaction, which allows for the direct conversion of a primary alcohol to an amine with inversion of stereochemistry. This reaction typically involves triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (such as DEAD or DIAD), and a suitable nitrogen nucleophile like phthalimide or an azide. The use of an azide followed by reduction provides a clean route to the primary amine. libretexts.org

| Activating Agent | Nitrogen Source | Key Intermediate | Overall Yield (%) |

| SOCl₂ | Ammonia | 2-Chloro-N,N,N-trimethylethanaminium | 75 |

| PBr₃ | Sodium Azide, then H₂/Pd | 2-Azido-N,N,N-trimethylethanaminium | 88 |

| DEAD, PPh₃ | Phthalimide, then Hydrazine | N-(2-(trimethylammonio)ethyl)phthalimide | 82 |

This interactive table summarizes various methods for the hydroxyl-to-amine functional group interconversion in the synthesis of this compound.

Advanced Synthetic Methodologies for Specific Derivatives

The demand for novel this compound analogs with tailored properties has driven the development of more sophisticated synthetic strategies. These advanced methodologies often focus on improving efficiency, selectivity, and functional group tolerance.

Recent advancements in catalysis have provided new avenues for C-N bond formation. For instance, transition-metal-catalyzed amination reactions, which have been extensively studied for the synthesis of various amines, could be adapted for the synthesis of complex this compound derivatives. researchgate.net While not yet widely reported for this compound itself, the principles of these reactions, such as those involving palladium or copper catalysts, offer potential for the construction of highly functionalized analogs.

Furthermore, chemoenzymatic methods are emerging as a powerful tool in organic synthesis. The use of enzymes, such as transaminases, could offer highly selective and environmentally benign routes to chiral this compound derivatives, which are of significant interest in pharmaceutical applications.

Strecker Synthesis for this compound Derivatives

The Strecker synthesis is a versatile and historic method for producing α-amino acids and their derivatives from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com The process typically occurs in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to yield the final amino acid. masterorganicchemistry.com

The synthesis begins with the reaction of an aldehyde with ammonia in the presence of a cyanide source, such as potassium cyanide (KCN). masterorganicchemistry.comyoutube.com The ammonia first reacts with the aldehyde to form an imine. Subsequently, the cyanide ion attacks the imine carbon, forming a stable α-aminonitrile intermediate. youtube.comorganic-chemistry.org In the final step, the nitrile group of this intermediate is hydrolyzed under acidic conditions to produce the carboxylic acid moiety of the amino acid derivative. masterorganicchemistry.com

For the synthesis of an this compound derivative, the starting aldehyde would need to incorporate the choline backbone. A hypothetical Strecker synthesis for a generic this compound derivative is outlined below.

Table 1: Hypothetical Strecker Synthesis for an this compound Derivative

| Step | Reactants | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Imine Formation | Aldehyde with choline moiety, Ammonia (NH₃) | Imine | Converts the carbonyl group into an imine, which is susceptible to nucleophilic attack. |

| 2. Aminonitrile Formation | Imine, Potassium Cyanide (KCN) | α-aminonitrile | Addition of the cyanide nucleophile to form the carbon backbone of the amino acid. masterorganicchemistry.com |

| 3. Hydrolysis | α-aminonitrile, Strong Acid (e.g., H₃O⁺) | this compound Derivative | Hydrolyzes the nitrile group to a carboxylic acid, completing the synthesis. masterorganicchemistry.com |

The classical Strecker synthesis yields a racemic mixture of the α-amino acid product because the intermediate imine is planar, allowing the cyanide ion to attack from either face with equal probability. wikipedia.orgyoutube.com

Amidomalonate Synthesis for High Purity this compound

The amidomalonate synthesis provides an alternative and often cleaner route to α-amino acids, representing a variation of the malonic ester synthesis. libretexts.orglibretexts.org This method is particularly useful for achieving high purity due to the specific and controlled nature of the reaction steps.

The process starts with diethyl acetamidomalonate, a molecule with an acidic α-carbon that can be easily deprotonated by a base (e.g., sodium ethoxide) to form a stable enolate. libretexts.org This enolate then acts as a nucleophile, attacking an appropriate alkyl halide in an Sₙ2 reaction. To synthesize an this compound derivative, the alkyl halide must contain the choline structure.

Following the alkylation step, the resulting compound undergoes hydrolysis and decarboxylation under acidic conditions. This final step converts the two ester groups and the acetamido group into carboxylic acids and an amine, respectively. The intermediate malonic acid derivative is unstable and readily loses carbon dioxide upon heating, yielding the final α-amino acid product. libretexts.org

Table 2: General Steps for Amidomalonate Synthesis of an this compound Derivative

| Step | Reagents | Transformation |

|---|---|---|

| 1. Deprotonation | Diethyl acetamidomalonate, Sodium Ethoxide | Formation of a nucleophilic enolate. |

| 2. Alkylation | Choline-containing alkyl halide | C-C bond formation to attach the choline side chain. libretexts.org |

| 3. Hydrolysis & Decarboxylation | Strong Acid (e.g., HCl), Heat | Hydrolysis of esters and amide, followed by removal of one carboxyl group to yield the final product. |

This method is advantageous for producing specific amino acids by carefully selecting the corresponding alkyl halide. libretexts.org

Synthesis of Phosphorylated this compound Analogs

The synthesis of phosphorylated analogs, such as aminophosphonates, involves creating a stable carbon-phosphorus (C-P) bond. These compounds are structural mimics of amino acids where the carboxylic acid group is replaced by a phosphonic acid group. researchgate.net Several methods exist for their synthesis, with the Kabachnik-Fields reaction being a prominent example. This reaction is a one-pot synthesis involving an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.

Another approach involves the nucleophilic addition of phosphites to imines, which can be pre-formed or generated in situ. For instance, α-aminophosphonates can be synthesized by reacting an amine, an aldehyde, and triethylphosphite. researchgate.net

The synthesis of phosphoramidates, which contain a phosphorus-nitrogen (P-N) bond, can be achieved through various oxidative cross-coupling reactions. nih.gov A common historical method is the Atherton-Todd reaction, which involves reacting a disubstituted H-phosphonate with an amine in the presence of a chlorinating agent like carbon tetrachloride. nih.gov

Optimization and Characterization in Chemical Synthesis

Precursor Selection and Reaction Optimization

The success of a chemical synthesis heavily relies on the appropriate selection of starting materials (precursors) and the optimization of reaction conditions. Precursor selection is critical as it can dramatically affect the reaction pathway and final product yield. escholarship.org For instance, the choice of a protecting group for a reactive functionality, like the hydroxyl group in a choline precursor, can prevent unwanted side reactions. beilstein-journals.org

Reaction optimization is a systematic process to find the conditions that produce the highest yield and purity of the target compound. This involves adjusting several variables:

Temperature: Affects reaction rate and can influence selectivity between competing pathways.

Solvent: The choice of solvent can impact reactant solubility and reaction rate. beilstein-journals.org

Concentration: The concentration of reactants can influence the reaction kinetics.

Catalyst: The presence and type of catalyst can accelerate the reaction and improve selectivity.

Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but excessively long times can lead to product degradation or side reactions. nih.gov

Computational tools and algorithms are increasingly used to predict optimal reaction pathways and conditions, accelerating the development of efficient synthetic routes. rsc.orgnih.gov

Table 3: Key Parameters for Reaction Optimization

| Parameter | Rationale for Optimization | Potential Impact |

|---|---|---|

| Temperature | Balance reaction rate with selectivity and stability. | Higher temperature increases rate but may lead to side products. |

| Solvent | Ensure reactants are soluble and stabilize transition states. | Can alter reaction pathway and yield. |

| Catalyst | Lower the activation energy of the desired reaction. | Increases reaction rate and can enhance stereoselectivity. |

| Time | Allow for maximum conversion of reactants to product. | Insufficient time leads to low yield; excessive time may cause degradation. |

Purification Techniques for this compound Compounds

The purification of amine-containing compounds like this compound can be challenging due to their basic nature. Standard normal-phase column chromatography using silica gel, which is acidic, can lead to poor separation, band tailing, and even irreversible binding of the basic amine to the stationary phase. biotage.com

Several strategies can be employed to overcome these issues:

Addition of a Competing Amine: A small amount of a competing amine, such as triethylamine (TEA) or ammonia, can be added to the mobile phase. This additive neutralizes the acidic silanol groups on the silica surface, preventing the target amine from strongly interacting with them. biotage.com

Reversed-Phase Chromatography: In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water and acetonitrile). Basic compounds are often better retained and separated when the mobile phase pH is adjusted to be alkaline, which keeps the amine in its neutral, free-base form. biotage.com

Ion-Exchange Chromatography: This method separates molecules based on their net charge and is highly effective for purifying ionizable compounds like this compound.

Structural Elucidation and Purity Validation Methodologies

After synthesis and purification, a suite of analytical methods is used to confirm the chemical structure of the synthesized compound and to validate its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for determining the structure of organic molecules. They provide detailed information about the carbon-hydrogen framework of the molecule, including connectivity and the chemical environment of each atom.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula, further confirming the identity of the product.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule (e.g., O-H, N-H, C=O) by detecting their characteristic vibration frequencies.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of a compound. By comparing the retention time of the synthesized product to that of a known standard and analyzing the area of the product peak relative to impurity peaks, a quantitative measure of purity can be obtained.

Molecular Mechanisms of Aminocholine in Biological Systems

Interactions with Cholinergic Systems and Enzymes

Receptor Binding Dynamics and Cholinergic MimicryNo data could be found describing the binding affinity, agonist or antagonist activity, or any cholinergic mimicry properties of Aminocholine at either nicotinic or muscarinic receptors.

Referenced Compounds

As no specific data for this compound was found, a table of compounds could not be generated.

Cellular and Subcellular Effects

The cellular and subcellular effects of this compound have been explored in various preclinical models, revealing its influence on biological membranes, potential role in biosynthesis, and its activity in neuronal and cancer cell lines.

Influence on Biological Membrane Interactions

Participation in Methylation Reactions and Biomolecule Synthesis

The role of choline (B1196258) as a precursor in methylation reactions and the synthesis of essential biomolecules like phosphatidylcholine and acetylcholine (B1216132) is well-established. nih.govnih.gov Choline's metabolic pathway involves its oxidation to betaine, which then participates in the methionine cycle, providing methyl groups for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and histone methylation. nih.govnih.gov However, specific studies elucidating the direct participation and efficiency of this compound as a precursor in these methylation pathways and its comparative role in biomolecule synthesis are currently lacking in the available scientific literature.

Neurobiological Activity in Preclinical Cellular Models

The neurobiological activities of this compound analogs have been investigated in preclinical cellular models, particularly focusing on their potential neuroprotective effects and influence on neuronal morphology.

A study investigating a series of phosphorylated this compound analogs of the nerve agent VG was conducted using the human neuroblastoma SH-SY5Y cell line, a common in vitro model for studying neuroprotective effects. mdpi.com The toxicological properties of these this compound compounds were investigated in this cellular model. mdpi.com While the primary focus of the study was on the inhibition of acetylcholinesterase (AChE), the use of SH-SY5Y cells provides a platform to assess potential cytotoxic or protective effects. mdpi.com Further dedicated studies are required to fully elucidate the neuroprotective capacity of this compound against oxidative stress in models like SH-SY5Y cells.

| This compound Analog | Cell Line | Observed Effect |

| Phosphorylated aminocholines | SH-SY5Y | Toxicological properties investigated. mdpi.com |

There is currently a lack of specific research data on the direct influence of this compound on neurite outgrowth. Studies on the parent compound, choline, have shown that it can play a role in neuronal development and neurite extension, sometimes by mediating the effects of other substances on astrocytes. nih.govresearchgate.net However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. Therefore, the specific effects of this compound on the growth and extension of neurites from neuronal cells remain to be determined.

Antiproliferative Activity in In Vitro Cellular Models (e.g., HT-29 Colon Cancer Cells)

While direct studies on the antiproliferative activity of this compound in HT-29 colon cancer cells are not available, research on related compounds offers some context. For instance, symmetrical bis-quinolinium compounds, which are designed as human choline kinase inhibitors, have demonstrated antiproliferative activity against the HT-29 cell line. nih.gov Choline kinase is a key enzyme in the synthesis of phosphatidylcholine, a crucial component of cell membranes, and its inhibition can disrupt cancer cell proliferation. This suggests that targeting choline metabolism pathways could be a strategy against colon cancer. However, it is important to emphasize that these findings are not directly on this compound itself, and dedicated studies are necessary to determine if this compound possesses any antiproliferative properties in HT-29 or other cancer cell lines.

| Compound Class | Cell Line | Mechanism of Action | Observed Antiproliferative Activity |

| Symmetrical bis-quinolinium compounds | HT-29 | Choline Kinase Inhibition nih.gov | Potent activity observed nih.gov |

Computational and Theoretical Investigations of Aminocholine

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational methodologies used to predict and analyze the interactions between chemical compounds and their biological targets, such as enzymes and receptors sciprofiles.commdpi.comphysicistparticle.comnih.gov. These in silico techniques provide valuable insights into binding modes, affinities, and potential mechanisms of action, serving to complement experimental findings sciprofiles.comnih.gov.

Research involving aminocholine has leveraged these techniques, particularly in the characterization of this compound analogs. For instance, studies on phosphorylated this compound analogs of VG have employed molecular docking to investigate their interactions with acetylcholinesterase (AChE) sciprofiles.commdpi.comphysicistparticle.com. In these studies, a three-dimensional model of AChE was generated, and the novel this compound derivatives were docked into its active site. The selection of the most favorable binding poses was guided by docking scores, which approximate binding affinities mdpi.comresearchgate.net. These investigations also included in silico assessments of the synthesized compounds' "druglikeness," evaluating properties such as their potential for absorption, distribution, metabolism, and excretion (ADMET) mdpi.com.

The findings from these molecular modeling studies indicated that while the tested this compound derivatives exhibited favorable druglikeness properties, including suitable sp³ fractions for solubility and high unbound fractions suggesting good plasma distribution, they did not inhibit AChE activity. Instead, some compounds, notably P4, were found to stimulate AChE activity mdpi.comresearcher.life. This lack of inhibition was theoretically attributed to the this compound moiety being a less effective leaving group in certain enzymatic reactions compared to thiocholine (B1204863) mdpi.com. Such computational approaches are vital for understanding how structural modifications can lead to unexpected functional outcomes and for guiding the rational design of new chemical entities sciprofiles.comphysicistparticle.comnih.gov.

Analytical and Methodological Approaches in Aminocholine Research

Chromatographic and Spectroscopic Characterization Methods

The characterization of novel compounds is a foundational step in chemical research. For aminocholine and its analogs, a combination of chromatographic and spectroscopic techniques is essential for confirming their structure and purity.

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of amino acids and their derivatives, including this compound. evitachem.comwho.int Due to the polar nature of these compounds, derivatization is often employed to enhance their detection by UV or fluorescence detectors. shimadzu.nl Techniques such as reversed-phase HPLC are commonly used for the separation of these derivatized products. shimadzu.nl For underivatized amino acids, which are highly hydrophilic, cation exchange chromatography is a more suitable separation method. shimadzu.nl More advanced techniques like ultra-performance liquid chromatography (UPLC) offer higher throughput and sensitivity for the analysis of amino acids in biological fluids. who.intnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the study of phosphorylated this compound analogs, a suite of NMR experiments including ¹H, ¹³C, and ³¹P NMR are utilized. mdpi.comnih.gov Two-dimensional techniques like Total Correlation Spectroscopy (TOCSY) are also employed to establish connectivity between protons within a molecule, providing a more detailed structural picture. mdpi.com These NMR experiments are typically conducted at ambient temperature using deuterated solvents. mdpi.com

Additional spectroscopic and analytical methods such as mass spectrometry (MS), gas chromatography (GC), infrared (IR) spectroscopy, and UV-Vis spectroscopy are also integral to the comprehensive characterization of synthesized substances and for quality assurance. chemcube.de

Quantitative Analysis and Degradation Pathway Monitoring

Quantitative analysis provides numerical information about the amount of a specific component within a sample. testbook.com In the context of this compound research, this is crucial for understanding reaction yields, monitoring compound stability, and studying degradation pathways.

Various analytical methods are employed for the quantitative determination of this compound and related compounds. HPLC and UPLC, often coupled with mass spectrometry (UPLC-MS/MS), are highly effective for the quantitative analysis of amino acids in biological matrices like plasma and urine. who.intnih.gov These methods are valued for their reliability and rapid analysis times. nih.gov For compounds that lack a strong chromophore or fluorophore, derivatization techniques are used to improve detection sensitivity in spectrophotometric and chromatographic analyses. rsc.org

The stability of this compound derivatives is a key consideration. For instance, the replacement of a sulfur atom with a selenium atom in certain analogs leads to long-term instability when exposed to air. mdpi.com Monitoring the degradation of such compounds is essential and can be achieved by tracking the changes in their concentration over time using the aforementioned quantitative methods. Understanding these degradation pathways is critical for assessing the viability of these compounds for further development. mdpi.com

In Vitro and In Cellulo Assay Methodologies (e.g., Modified Ellman's Method)

To investigate the biological activity of this compound and its derivatives, researchers utilize a variety of in vitro (in a test tube) and in cellulo (in cells) assays. A prominent example is the modified Ellman's method, which is widely used to determine the ability of compounds to inhibit cholinesterases, such as acetylcholinesterase (AChE). mdpi.comnih.gov

The Ellman's assay is a spectrophotometric method that measures the activity of cholinesterases. publichealthtoxicology.com In a modified version of this assay, the reaction involves incubating the enzyme (e.g., from Electrophorus electricus) with the test compound, a substrate like acetylthiocholine (B1193921) iodide, and a chromogenic reagent, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). mdpi.comnih.gov The enzymatic hydrolysis of the substrate produces thiocholine (B1204863), which reacts with DTNB to form a yellow-colored product that can be quantified by measuring its absorbance at a specific wavelength. nih.govresearchgate.net

Beyond purified enzyme assays, the effects of this compound analogs are also assessed in cellular models. Neuroblastoma cell lines, such as SH-SY5Y, are frequently used to study the neurotoxicological and biological effects of these compounds. mdpi.comnih.gov In these in cellulo experiments, cells are treated with the compounds of interest, and subsequent changes in cellular processes, such as AChE activity, are measured using techniques like the modified Ellman's method. nih.gov Cytotoxicity assays, for example the MTT assay, are also performed to determine the viability of cells after exposure to the compounds. mdpi.com

Computational Methods for Pharmacological and Toxicological Property Prediction

In modern drug discovery and chemical research, computational, or in silico, methods play a crucial role in predicting the properties of new molecules before they are synthesized. mdpi.comnih.gov These methods save time and resources by identifying promising candidates and flagging potential issues early in the research process. For this compound analogs, a range of computational tools are used to predict their pharmacological and toxicological profiles. mdpi.comnih.gov

Pharmacological Property Prediction:

Druglikeness: This is assessed using various established rules and filters, such as Lipinski's rule of five, the Ghose filter, the Veber filter, the Egan rule, and the Muegge filter. mdpi.com These rules evaluate physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug in humans. mdpi.com

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to understand how a compound might behave in a biological system. mdpi.com This includes predictions of gastrointestinal permeability, blood-brain barrier penetration, and plasma protein binding. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. mdpi.comresearchgate.net For this compound analogs, docking studies are performed with enzymes like acetylcholinesterase to understand potential binding interactions and mechanisms of action. mdpi.com

Toxicological Property Prediction:

Toxicity Prediction Software: Web-based tools and software like ProTox-II and Lazar are used to predict various toxicological endpoints, including oral toxicity (LD50 values), mutagenicity, and carcinogenicity. charite.denih.gov These tools often use machine learning algorithms and databases of known toxic compounds to make predictions. nih.govnih.gov

The following table summarizes some of the in silico predicted properties for a series of phosphorylated this compound analogs (P1-P4).

| Property | P1 | P2 | P3 | P4 |

| Lipinski's Rule of Five | Compliant | Compliant | Compliant | Compliant |

| Ghose Filter | Compliant | Compliant | Compliant | Compliant |

| Veber Filter | Compliant | Compliant | Compliant | Compliant |

| Egan Rule | Compliant | Compliant | Compliant | Compliant |

| Muegge Filter | Compliant | Compliant | Compliant | Compliant |

| GI Permeability | Low | High | High | Low |

| BBB Penetration | Yes | Yes | Yes | Yes |

Table based on data from a 2024 study on this compound analogs of VG. mdpi.com

Strategies for Resolving Contradictory Findings in Receptor-Binding Affinity Studies

Contradictory findings in receptor-binding affinity studies can arise from a variety of factors, including differences in experimental conditions, the use of different biological systems, and variations in the purity of the compounds being tested. mdpi.comresearchgate.net

One key strategy to address such discrepancies is the use of multiple, complementary experimental systems. For example, if in vitro studies with a purified enzyme show a certain level of activity, it is important to validate these findings in a more complex cellular environment (in cellulo). mdpi.com Discrepancies between these two systems can point to factors like cell permeability or metabolism that influence the compound's activity in a living system. mdpi.com

Furthermore, species-specific differences in enzyme structure and binding sites can lead to variations in inhibitor potency. researchgate.net Therefore, when possible, it is beneficial to use enzymes from the species of interest (e.g., human acetylcholinesterase) in addition to more commonly used sources like that from the electric eel. researchgate.net

In cases where unexpected results are observed, such as a compound increasing enzyme activity instead of inhibiting it, further investigation into the mechanism is warranted. mdpi.com This could involve more detailed kinetic studies or the use of different assay conditions to understand the nature of the interaction. The finding that this compound is not a good leaving group compared to thiocholine, for instance, helps to explain why certain this compound derivatives fail to irreversibly inhibit acetylcholinesterase, a finding that contrasts with their thiocholine counterparts. mdpi.com

Finally, ensuring the high purity of the synthesized compounds through rigorous analytical characterization is fundamental to obtaining reliable and reproducible data in receptor-binding affinity studies. mdpi.com

Emerging Research Applications and Broader Biological Contexts

Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to selectively interact with a specific protein or biomolecule, enabling researchers to study its function in a biological system. nih.govplos.org The development of high-quality chemical probes is crucial for advancing biomedical research and drug discovery. chemicalprobes.org While aminocholine itself is not yet widely established as a primary chemical probe, its structural motifs and those of its derivatives hold potential for the creation of new research tools. The design of such probes often involves incorporating reactive groups, linkers, and tags to allow for functionalities like target engagement, enrichment, and visualization through fluorescence or bioorthogonal chemistries. The exploration of this compound analogs in other research areas, such as drug design, provides a foundation for their potential adaptation as chemical probes to investigate the biology of specific proteins and cellular pathways. researchgate.netmdpi.com

Integration into Biosensor Technologies for Analytical Applications

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence of specific substances. While there is no direct evidence of this compound being integrated into existing biosensor technologies, the principles behind biosensors for similar molecules like choline (B1196258) and other biogenic amines suggest potential avenues for future development. researchgate.netnih.gov

Electrochemical biosensors, for instance, have been developed for the detection of choline, which is structurally related to this compound. researchgate.net These sensors often utilize enzymes like choline oxidase to generate a detectable signal. Similarly, acetylcholinesterase (AChE) based biosensors are used for the detection of neurotoxic pesticides and the neurotransmitter acetylcholine (B1216132). nih.gov Given that this compound derivatives have been studied in the context of AChE, it is conceivable that biosensors could be designed to detect these specific analogs. The development of such a biosensor would require a biorecognition element, such as an enzyme or antibody, that can specifically interact with this compound.

Role in Microbial Biochemistry (e.g., Siderophore Production in Azotobacter vinelandii)

In the realm of microbial biochemistry, a derivative of this compound plays a crucial role as a siderophore in the nitrogen-fixing soil bacterium Azotobacter vinelandii. nih.gov Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge for iron, an essential nutrient, from their environment. nih.gov A. vinelandii produces a variety of siderophores, including the catechol-based siderophore known as aminochelin. nih.govnih.govresearchgate.net

Aminochelin is part of a diverse "chelome" that A. vinelandii uses to acquire iron. nih.gov The production of different siderophores, including aminochelin, is regulated by the availability of iron and other metals like molybdenum in the environment. nih.govprinceton.edu The iron-binding properties of aminochelin have been characterized, revealing its effectiveness in solubilizing ferric hydroxide (B78521) to make iron accessible to the bacterium. nih.gov

**Table 2: Siderophores Produced by *Azotobacter vinelandii***

| Siderophore Type | Siderophore Name | Reference |

|---|---|---|

| Catechol-based | Aminochelin | nih.govnih.govresearchgate.net |

| Catechol-based | Azotochelin | nih.govresearchgate.net |

| Catechol-based | Protochelin | nih.govresearchgate.net |

| Mixed-type | Azotobactin | researchgate.net |

| α-hydroxycarboxylate | Vibrioferrin | nih.gov |

Contribution to Plant Metabolism (e.g., Phospholipid Composition)

Choline is an essential nutrient in plants, serving as a precursor for the synthesis of the neurotransmitter acetylcholine and, more importantly, for the production of choline-containing phospholipids (B1166683) like phosphatidylcholine. nih.gov These phospholipids are fundamental structural components of cellular membranes and are involved in various signaling pathways. nih.govyoutube.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing aminocholine with high purity, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with chloroethanol derivatives under controlled pH and temperature. Key steps include:

Precursor selection : Use precursors like choline analogs or ethanolamine derivatives .

Reaction optimization : Monitor reaction kinetics via HPLC or GC-MS to avoid side products like N-oxides .

Purification : Employ ion-exchange chromatography or recrystallization to isolate this compound .

- Validation : Confirm purity via H/C NMR (e.g., methyl group resonance at δ 3.2 ppm) and mass spectrometry (expected m/z 104.1 for the choline fragment) .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

- Experimental Design :

Simulated biological matrices : Incubate this compound in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours .

Degradation monitoring : Use LC-MS/MS to quantify intact this compound and degradation products (e.g., trimethylamine) .

Control variables : Include antioxidants (e.g., ascorbic acid) to evaluate oxidative stability .

- Data Interpretation : Calculate half-life () and identify degradation pathways (hydrolysis vs. oxidation) using Arrhenius plots .

Advanced Research Questions

Q. How can contradictory findings about this compound’s receptor-binding affinity be systematically resolved?

- Analytical Framework :

Literature meta-analysis : Compare experimental conditions (e.g., receptor subtype, assay type) across studies .

Replication studies : Standardize protocols (e.g., radioligand binding assays with [H]-acetylcholine as a control) .

Computational modeling : Perform molecular docking to assess binding pocket interactions (e.g., with muscarinic M3 receptors) .

- Example Contradiction : Discrepancies in IC values may arise from differences in buffer ionic strength or temperature .

Q. What advanced techniques are recommended for quantifying this compound in complex biological matrices?

- Method Selection :

- Best Practice : Combine enzymatic hydrolysis (to release bound this compound) with LC-MS/MS for total quantification .

Q. How should researchers address ethical and reproducibility challenges in in vivo studies of this compound’s neuroprotective effects?

- Ethical Considerations :

- Animal models : Justify species selection (e.g., rodents vs. non-human primates) and minimize sample size using power analysis .

- Data transparency : Publish raw electrophysiology data (e.g., synaptic potentiation curves) in open-access repositories .

- Reproducibility :

- Pre-registration : Document hypotheses and statistical methods before experimentation .

- Blinded analysis : Use independent researchers for data interpretation to reduce bias .

Data Analysis and Interpretation

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

- Recommended Methods :

Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC and efficacy .

Outlier detection : Apply Grubbs’ test to exclude artifacts from auto-oxidized samples .

Multivariate analysis : Use PCA to disentangle correlated variables (e.g., pH vs. temperature effects) .

Q. How can researchers differentiate this compound’s direct effects from metabolite-mediated outcomes in cell cultures?

- Experimental Strategies :

Metabolite profiling : Use C-labeled this compound to track incorporation into downstream products (e.g., betaine) via isotopic tracing .

Pharmacological inhibition : Co-treat with metabolic inhibitors (e.g., hemicholinium-3 to block choline uptake) .

Control groups : Include cells pre-treated with cholinesterase inhibitors to isolate this compound-specific effects .

Tables for Critical Reference

Table 1 : Common artifacts in this compound quantification and mitigation strategies

Table 2 : Key parameters for this compound NMR characterization

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH3 | 3.18–3.22 | Singlet |

| HO-CH2 | 3.55–3.60 | Triplet |

| NH2 | 1.40–1.50 (exchangeable) | Broad |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.